5-{[(2-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one
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Overview
Description
5-{[(2-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one is a useful research compound. Its molecular formula is C26H19ClN4OS and its molecular weight is 470.98. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds similar to the specified chemical have been synthesized and evaluated for their biological activities, including antimicrobial and antifungal effects. For example, novel quinolinone derivatives have been shown to possess significant antibacterial and antifungal activities, suggesting the potential of these compounds in developing new antimicrobial agents (Anisetti & Reddy, 2012; Patil, Ganguly, & Surana, 2010).
Antiulcer Activity
Research on quinazoline derivatives has also explored their potential in treating ulcers. Certain synthesized quinazoline compounds have demonstrated antiulcer activity, indicating their potential as therapeutic agents in ulcer treatment (Patil, Ganguly, & Surana, 2010).
Antitumor Activity
Quinazoline derivatives have been investigated for their antitumor properties. For instance, farnesyl protein transferase inhibitors, structurally related to the specified compound, have shown significant in vivo antitumor effects, highlighting the potential of these compounds in cancer therapy (Venet, End, & Angibaud, 2003).
Diuretic Agents
Quinazolinone derivatives have been synthesized and evaluated as diuretic agents, indicating the potential application of such compounds in managing conditions that benefit from diuresis (Maarouf, El‐Bendary, & Goda, 2004).
Synthesis of Novel Compounds
The synthesis of quinazolinone and its derivatives often leads to novel compounds with potential therapeutic applications. These synthetic endeavors not only enrich the chemical space of quinazolinones but also open avenues for discovering new drugs with varied biological activities (Kut, Onysko, & Lendel, 2020).
Mechanism of Action
Target of Action
The compound contains an indole nucleus, which is found in many bioactive compounds and binds with high affinity to multiple receptors . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN4OS/c27-20-10-4-1-7-16(20)15-33-26-30-22-12-6-3-9-19(22)24-29-23(25(32)31(24)26)13-17-14-28-21-11-5-2-8-18(17)21/h1-12,14,23,28H,13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTYHAUGRCIWSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CNC6=CC=CC=C65)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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